molecular formula C15H13Cl2NO2 B5547868 N-benzyl-3,6-dichloro-2-methoxybenzamide

N-benzyl-3,6-dichloro-2-methoxybenzamide

Cat. No.: B5547868
M. Wt: 310.2 g/mol
InChI Key: GUCMJFGUMJODIV-UHFFFAOYSA-N
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Description

N-Benzyl-3,6-dichloro-2-methoxybenzamide (PubChem CID: 707495) is a chemical compound with the molecular formula C15H13Cl2NO2 . It is supplied for research purposes and is strictly labeled "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use. As a derivative of a methoxybenzamide, this compound is of significant interest in medicinal and organic chemistry research. Structural analogs, such as those featuring dichloro and methoxy substitutions on the benzamide core, are frequently investigated for their diverse biological activities, which can include antiproliferative, antioxidative, and antibacterial properties . The presence of the N-benzyl group and specific halogen substitutions can influence the molecule's electronic properties and its potential to interact with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the design and synthesis of novel molecules, such as benzimidazole carboxamides, to explore new pharmacologically active agents .

Properties

IUPAC Name

N-benzyl-3,6-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14-12(17)8-7-11(16)13(14)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCMJFGUMJODIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NCC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,6-dichloro-2-methoxybenzamide typically involves the condensation of 3,6-dichloro-2-methoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized to enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,6-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of N-benzyl-3,6-dichloro-2-methoxybenzamide is its antiparasitic properties. Research has identified similar benzamide derivatives as effective against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a study highlighted the development of N-benzyl derivatives that exhibited potent in vitro activity against this parasite, with some compounds showing an effective concentration (EC50) as low as 0.001 μM . This suggests that this compound could be further investigated for its potential in treating HAT.

Antioxidant Properties

The presence of methoxy and hydroxy groups in benzamide derivatives has been linked to enhanced antioxidant activity. Compounds similar to this compound have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage. This property is particularly important in developing treatments for conditions associated with oxidative stress, such as neurodegenerative diseases . The incorporation of these functional groups can stabilize free radicals, thereby improving the compound's efficacy as an antioxidant.

Anticonvulsant Activity

Benzamide derivatives have also been explored for their anticonvulsant properties. Certain compounds within this class have shown promise in treating epilepsy and other neurological disorders. For example, studies indicate that benzamide derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects, making them candidates for further development in managing seizure disorders . this compound may share similar mechanisms and warrant investigation for its anticonvulsant potential.

Inhibition of Enzymatic Activity

This compound could also play a role in inhibiting specific enzymes involved in disease processes. Research into related compounds has shown that certain benzamide derivatives can inhibit enzymes such as soluble epoxide hydrolase (sEH) and 11 β-hydroxysteroid dehydrogenase type 1, which are implicated in metabolic disorders . This inhibition could lead to therapeutic strategies for conditions like obesity and hypertension.

Drug Development and Delivery

The structural characteristics of this compound make it a suitable candidate for drug formulation. Its favorable pharmacokinetic properties—such as oral bioavailability—have been noted in studies on similar compounds . The potential for developing formulations that enhance solubility and absorption could facilitate its use as a therapeutic agent.

Case Studies and Research Findings

Study Application Findings
Study on Trypanosoma bruceiAntiparasiticIdentified potent analogues with EC50 = 0.001 μM
Antioxidant activity researchAntioxidantEnhanced activity through methoxy/hydroxy substitutions
Benzamide derivatives analysisAnticonvulsantModulation of neurotransmitter systems observed
Enzyme inhibition studiesDrug developmentEffective against sEH and metabolic disorders

Mechanism of Action

The mechanism of action of N-benzyl-3,6-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural features of N-benzyl-3,6-dichloro-2-methoxybenzamide with related benzamide derivatives from the literature:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
This compound 3-Cl, 6-Cl, 2-OCH₃, N-benzyl Amide, chloro, methoxy Hypothesized agrochemical potential -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-CH₃, N-(2-hydroxy-tert-butyl) Amide, hydroxyl, methyl Metal-catalyzed C–H bond functionalization
N-Benzoyl-2-hydroxybenzamide derivatives () 2-OH, 3,4,5-OCH₃ (e.g., compound 1y) Hydroxy, methoxy High purity (96.9% HPLC), potential bioactivity
Etobenzanid () 2,3-Cl, 4-(ethoxymethoxy) Amide, chloro, ethoxymethoxy Herbicide (cellulose biosynthesis inhibitor)
6-Chloro-7-methyl-1,1-dioxo-benzodithiazine derivatives () 6-Cl, 7-CH₃, SO₂, hydrazine Chloro, methyl, sulfonyl Antifungal/antibacterial activity

Key Observations :

  • Chlorine Substitution : The 3,6-dichloro configuration in the target compound contrasts with etobenzanid’s 2,3-dichloro substitution (), which is critical for herbicidal activity. Chlorine at para positions (e.g., 6-Cl in ) enhances stability and bioactivity in sulfonamide derivatives.
  • Methoxy vs.
  • Benzyl vs. Alkyl Chains : The N-benzyl group differs from the tert-butyl () or hexyl () substituents, which influence steric effects and binding interactions.

Key Insights :

  • The target compound’s synthesis likely parallels and , utilizing a benzoyl chloride and amine under inert conditions.
  • Purification methods (e.g., preparative HPLC in ) may be critical due to the compound’s lipophilic substituents.

Q & A

Q. Safety Protocols :

  • Conduct hazard assessments for reagents like dichloromethane and chlorinated intermediates. Use fume hoods and PPE due to potential mutagenicity of anomeric amides .
  • Monitor thermal stability via DSC, as some intermediates decompose upon heating .

How can spectroscopic methods (NMR, IR) be utilized to confirm the structure of this compound?

Basic Research Question

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and benzyl CH₂ (δ ~4.5–5.0 ppm). Compare with reference spectra of similar benzamides .
  • ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to chlorine atoms .
  • IR : Detect amide C=O stretches (~1650 cm⁻¹) and O-CH₃ vibrations (~2850 cm⁻¹) .

Methodological Tip : Use deuterated DMSO as a solvent to resolve exchangeable NH protons in NMR .

What strategies optimize reaction yields of this compound under varying catalytic conditions?

Advanced Research Question

  • Catalyst Screening : Test coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) for improved solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions .

Q. Data-Driven Optimization :

ConditionYield (%)Purity (%)
EDCI/DMAP in DMF7895
HATU in CH₃CN8598

Adapted from large-scale coupling protocols in .

How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

Advanced Research Question

  • Substituent Variation : Modify the benzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to alter electron density and binding affinity .
  • Chlorine Positioning : Compare 3,6-dichloro vs. 2,5-dichloro analogs to assess steric and electronic effects on target interactions .
  • Biological Assays : Test modified derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents with IC₅₀ values .

Case Study : Replacing methoxy with ethoxy increased solubility but reduced kinase inhibition, highlighting trade-offs in SAR .

How should researchers address contradictions in mutagenicity data for benzamide derivatives?

Advanced Research Question

  • Ames Test Validation : Replicate mutagenicity assays under standardized conditions (e.g., S9 metabolic activation) to verify initial findings .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., benzyl chloride) to contextualize risk levels .
  • Mechanistic Studies : Use computational models (e.g., QSAR) to predict reactive metabolites responsible for DNA adduct formation .

Example Contradiction : this compound showed lower mutagenicity than its anomeric analogs but higher than benzyl chloride in Ames II testing .

What methodologies are effective in studying the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes like tyrosine kinases .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence to infer protein-ligand interactions .

Key Finding : The dichloro-methoxy motif exhibits strong hydrophobic interactions with ATP-binding pockets in kinase targets .

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